molecular formula C10H4O2S3 B1590994 Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde CAS No. 67061-73-8

Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde

Cat. No. B1590994
CAS RN: 67061-73-8
M. Wt: 252.3 g/mol
InChI Key: DOOTUPNBFBPBJP-UHFFFAOYSA-N
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Description

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .


Synthesis Analysis

An improved synthesis of DTT and its 2,6- and 3,5-dibromo derivatives has been devised . The synthesis involves three steps starting from thiophene: tetrabromination of thiophene, selective diyne formation at the 2,5-positions of tetrabromo-thiophene, and finally, double cyclization of 2,5-diyne-3,4-diiodo-thiophene catalyzed by CuI/TMEDA through Na2S .


Molecular Structure Analysis

DTT is a flat, rigid molecule with a fused trithiophene ring structure . The sulfur atoms in the thiophene ring are alternately arranged, and each adjacent sulfur atom is equidistant . The DTT molecule has strong S-S interactions . The single crystal structure of a DTT derivative presents classical herringbone packing with multiple intermolecular interactions .


Chemical Reactions Analysis

DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms . These properties make DTT a valuable scaffold in organic electronics .


Physical And Chemical Properties Analysis

DTT is a potent biochemical material and a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .

Scientific Research Applications

Organic Electronics

  • Field : Material Science
  • Application : DTT has potential applicability in organic electronics . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Solar Cells

  • Field : Renewable Energy
  • Application : DTT can be used in solar cells .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Electrochromic Devices (ECDs)

  • Field : Optoelectronics
  • Application : DTT can be used in electrochromic devices (ECDs) .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Organic Field Effect Transistors (OFETs)

  • Field : Electronics
  • Application : DTT can be used in organic field effect transistors (OFETs) .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Organic Limiting Diodes (OLEDs)

  • Field : Optoelectronics
  • Application : DTT can be used in organic limiting diodes (OLEDs) .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Fluorescent Probes

  • Field : Biochemistry
  • Application : DTT can be used in fluorescent probes .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Electro-luminescence

  • Field : Optoelectronics
  • Application : DTT can be used for electro-luminescence .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Organic Thin Film Transistors

  • Field : Electronics
  • Application : DTT can be used in organic thin film transistors .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Photochromism

  • Field : Material Science
  • Application : DTT can be used in photochromism .
  • Results : The results include higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Future Directions

DTT has attracted tremendous attention worldwide due to its potential applicability in organic electronics . The recent advancements made on the DTT-based architectures indicate its good application prospects in integrated optoelectronics . Future research could focus on exploring the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOTUPNBFBPBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572844
Record name Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde

CAS RN

67061-73-8
Record name Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AB Marco, N Martínez de Baroja… - Chemistry–An Asian …, 2015 - Wiley Online Library
4H‐Pyranylidene‐containing push‐pull chromophores built around a bithiophene (BT) π relay or a rigidified thiophene‐based unit, namely cyclopenta[1,2‐b:3,4‐b′]dithiophene (CPDT…
Number of citations: 28 onlinelibrary.wiley.com
G Ki, J Lee, SK Lee, T Ahn - Journal of Nanoscience and …, 2018 - ingentaconnect.com
Dithieno[3,2-b:2',3'-d]thiophene (DTT) has emerged as an important building block in the synthesis of a wide variety of optoelectronic materials. Two new DTT containing conjugated …
Number of citations: 2 www.ingentaconnect.com
AV Patil, H Park, EW Lee, SH Lee - Synthetic metals, 2010 - Elsevier
An electron-donor–acceptor type co-polymer, PDTTBBO, composed of 3,5-dihexyldithieno [3,2-b:2′3′-d] dithiophene as donor and 2,6-dimethyl benzo[1,2-d; 5,4-d′] bisoxazole as …
Number of citations: 9 www.sciencedirect.com
Z Jiang, C Ni, Y Zhou, Y Qin - Current Chinese Science, 2021 - ingentaconnect.com
Three polymers containing different numbers of thiophene groups were constructed. Degradation experiments on the aqueous solutions of tetracycline and norfloxacin revealed that the …
Number of citations: 0 www.ingentaconnect.com
W Du, Y Qin, C Ni, W Dai, J Zou - ACS Applied Polymer Materials, 2020 - ACS Publications
The adsorption of iodine by porous organic polymers is an active research topic. Here, we synthesized three porous organic polymers, TTDP-1, TTDP-2, and TTDP-3, to study the …
Number of citations: 22 pubs.acs.org
OK Kim, JM Lehn - Chemical physics letters, 1996 - Elsevier
An anomalous solvatochromic behavior of a novel push-pull non-linear optical chromophore containing dithienothiophene (DTT) is described. It indicates that DTT presents analogies to …
Number of citations: 26 www.sciencedirect.com
W Du, C Ni, Y Zhou, Y Qin - ACS omega, 2020 - ACS Publications
Six polymers were prepared with 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)triphenylamine as the amine unit, and six different aldehyde units as substrates. The effects of the number of …
Number of citations: 1 pubs.acs.org

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